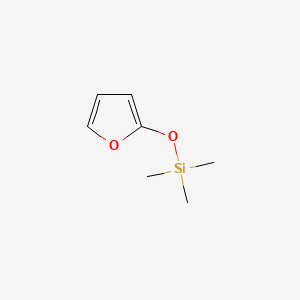

(Furan-2-yloxy)trimethylsilane

Descripción general

Descripción

(Furan-2-yloxy)trimethylsilane is an organic silane compound with the chemical formula C7H12O2Si. It is commonly used in organic synthesis as a reagent for the protection of alcohols and carboxylic acids. This compound is versatile and finds applications in various scientific experiments and industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Furan-2-yloxy)trimethylsilane can be synthesized through the silylation of 2(5H)-furanone. The process involves the reaction of 2(5H)-furanone with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through fractional distillation using a short path column .

Análisis De Reacciones Químicas

Types of Reactions: (Furan-2-yloxy)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-heteroatom bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Electrophiles: Electrophiles such as iminium salts are used in addition reactions.

Major Products:

Substitution Products: The major products of substitution reactions are typically furan derivatives with different substituents replacing the trimethylsilyl group.

Addition Products: Addition reactions yield compounds with extended carbon chains or new functional groups attached to the furan ring.

Aplicaciones Científicas De Investigación

Synthetic Applications

Carbon–Heteroatom Bond Formation

(Furan-2-yloxy)trimethylsilane is instrumental in forming carbon–heteroatom bonds. It facilitates the synthesis of various heterocycles and can be employed in reactions that require the introduction of nitrogen or oxygen functionalities into organic frameworks. For instance, it is used in the preparation of furanones, which exhibit significant biological activity, including anticancer properties .

Alkylation and Aldol-Type Reactions

This silane compound is effective in alkylation reactions, allowing for the generation of 5-substituted 2(5H)-furanones through nucleophilic attack on electrophiles. It also participates in aldol-type reactions, contributing to the formation of complex molecular structures that are pivotal in medicinal chemistry .

Case Study 1: Synthesis of γ-Butenolides

A study demonstrated the aminoalkylation of this compound using preformed and in situ generated ternary iminium salts. This methodology yielded γ-butenolides efficiently without the need for heavy metal catalysts, showcasing its utility in sustainable chemistry practices. The results indicated high yields (up to 91%) and regioselectivity in product formation .

| Entry | Iminium Salt | Method | Product | Yield (%) | Ratio (Z/E) |

|---|---|---|---|---|---|

| 1 | Ph | A | 4a | 91 | 66:34 |

| 2 | 4-MePh | A | 4b | 75 | 78:22 |

| 3 | 4-MeOPh | A | 4c | 67 | 80:20 |

Case Study 2: Diels–Alder Reactions

In another application, this compound was utilized in Diels–Alder reactions to generate complex cyclic compounds. The versatility of this silane allows it to act as a diene component, enhancing the synthetic pathways available for constructing polycyclic structures commonly found in natural products .

Mechanistic Insights

Research indicates that this compound undergoes a concerted mechanism during its reactions, particularly in nucleophilic substitutions and cyclizations. Computational studies have validated these pathways, providing insights into the stereochemical outcomes observed in various synthetic protocols .

Mecanismo De Acción

The mechanism of action of (Furan-2-yloxy)trimethylsilane involves its role as a protecting group in organic synthesis. The trimethylsilyl group stabilizes reactive intermediates, allowing for selective reactions to occur. In biological systems, its derivatives may interact with molecular targets such as enzymes and receptors, leading to various pharmacological effects .

Comparación Con Compuestos Similares

- 2-Trimethylsilyloxyfuran

- 2-(Trimethylsilyloxy)furane

- Trimethyl(2-furanyloxy)silane

Comparison: (Furan-2-yloxy)trimethylsilane is unique in its ability to act as a versatile protecting group in organic synthesis. Compared to other similar compounds, it offers better stability and reactivity under various conditions. Its derivatives also exhibit a broader range of biological activities, making it a valuable compound in medicinal chemistry .

Actividad Biológica

(Furan-2-yloxy)trimethylsilane is a compound that has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Target of Action

this compound primarily interacts with iminium salts, facilitating a process known as aminoalkylation. This reaction is crucial in the synthesis of γ-arylidenebutenolides, which have various biological implications.

Mode of Action

The compound acts as a nucleophile, forming new chemical bonds with iminium salts. This interaction not only leads to the formation of aminoalkylated products but also influences cellular processes by modulating cell signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound significantly affects cellular functions. It has been shown to alter cell signaling pathways, impacting cellular metabolism and gene expression. The compound's stability and degradation over time are critical factors influencing its biological activity.

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant alterations in cellular functions.

Metabolic Pathways

This compound participates in various metabolic pathways, interacting with enzymes and cofactors that enhance its biochemical activity. It plays a role in vinylogous aldol-type and Mannich-type reactions, underscoring its importance in metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes, allowing it to reach specific subcellular compartments.

Table 1: Summary of Aminoalkylation Reactions

| Iminium Salt | Method | Product Yield (%) | Ratio (Z/E) |

|---|---|---|---|

| Ph | A | 91 | 66:34 |

| 4-MePh | A | 75 | 78:22 |

| 4-MeOPh | A | 67 | 80:20 |

| 4-BrPh | A | TBD | TBD |

This table summarizes the yields and selectivity ratios from aminoalkylation reactions involving this compound and various iminium salts. The data indicate that the compound effectively participates in these reactions under optimized conditions .

In Vitro Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines. The results demonstrated significant inhibition of cell growth at nanomolar concentrations, indicating potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

furan-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2Si/c1-10(2,3)9-7-5-4-6-8-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBCDLOQMRDXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977118 | |

| Record name | [(Furan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61550-02-5 | |

| Record name | Furan, 2-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Furan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsiloxy)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (furan-2-yloxy)trimethylsilane react with iminium salts to form γ-arylidenebutenolides?

A1: this compound reacts with iminium salts in a process called aminoalkylation. [] This reaction proceeds with high γ-regioselectivity, meaning the iminium ion preferentially adds to the carbon atom in the furan ring furthest from the oxygen atom. This addition is followed by a ring-opening step and subsequent lactonization, ultimately leading to the formation of γ-arylidenebutenolides. The reaction avoids the use of toxic mercury or silver catalysts, offering a greener alternative for synthesizing these valuable compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.